tert-Butyl (2R,4R)-4-hydroxy-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-butyl (2R,4R)-4-hydroxy-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine-1-carboxylate is a complex organic compound featuring a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,4R)-4-hydroxy-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine-1-carboxylate typically involves multiple steps starting from readily available precursors. The key steps include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate under basic conditions.
Attachment of the trifluorobutanesulfonyl group: This is typically done using sulfonylation reactions with reagents like trifluorobutanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (2R,4R)-4-hydroxy-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions involving strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are typically used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
tert-butyl (2R,4R)-4-hydroxy-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2R,4R)-4-hydroxy-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The trifluorobutanesulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. The pyrrolidine ring can also interact with biological receptors, influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate
- tert-butyl (2S,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Uniqueness
tert-butyl (2R,4R)-4-hydroxy-2-[3-(4,4,4-trifluorobutanesulfonyl)propyl]pyrrolidine-1-carboxylate is unique due to the presence of the trifluorobutanesulfonyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry for the development of novel therapeutic agents.
Properties
Molecular Formula |
C16H28F3NO5S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
tert-butyl (2R,4R)-4-hydroxy-2-[3-(4,4,4-trifluorobutylsulfonyl)propyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H28F3NO5S/c1-15(2,3)25-14(22)20-11-13(21)10-12(20)6-4-8-26(23,24)9-5-7-16(17,18)19/h12-13,21H,4-11H2,1-3H3/t12-,13-/m1/s1 |
InChI Key |
JZULVLZCCKHGEV-CHWSQXEVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CCCS(=O)(=O)CCCC(F)(F)F)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CCCS(=O)(=O)CCCC(F)(F)F)O |
Origin of Product |
United States |
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